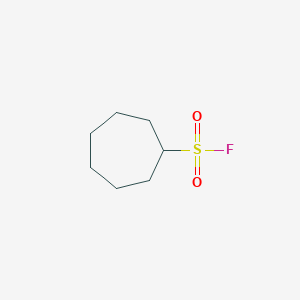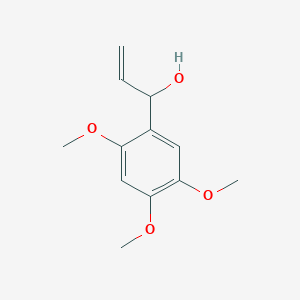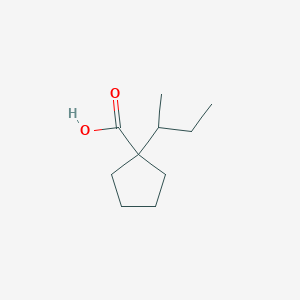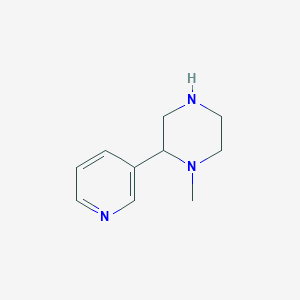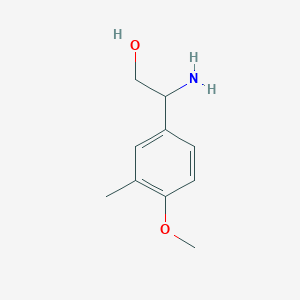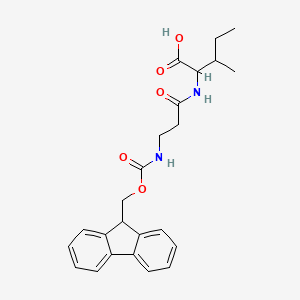
Fmoc-L-beta-Ala-Ile-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-L-beta-Ala-Ile-OH, also known as fluorenylmethyloxycarbonyl-L-beta-alanine-isoleucine, is a compound used primarily in the field of peptide synthesis. It is a derivative of beta-alanine and isoleucine, protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is significant in the synthesis of peptides due to its stability and ease of removal under basic conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Fmoc-L-beta-Ala-Ile-OH involves several steps:
Coupling with Isoleucine: The Fmoc-beta-alanine is then coupled with isoleucine using a coupling reagent like 1-hydroxybenzotriazole (HOBt) and thionyl chloride to form Fmoc-beta-Ala-Ile-OH.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Chemical Reactions Analysis
Types of Reactions
Fmoc-L-beta-Ala-Ile-OH undergoes several types of reactions:
Deprotection: The Fmoc group can be removed under basic conditions using piperidine in N,N-dimethylformamide (DMF).
Coupling Reactions: It can be coupled with other amino acids or peptides using coupling reagents like HOBt and thionyl chloride.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (20%) is commonly used for Fmoc deprotection.
Coupling: HOBt and thionyl chloride are used for coupling reactions.
Major Products
Scientific Research Applications
Fmoc-L-beta-Ala-Ile-OH is widely used in scientific research, particularly in:
Peptide Synthesis: It serves as a building block in solid-phase peptide synthesis, allowing for the creation of complex peptides.
Biological Studies: Used in the synthesis of peptides for studying protein-protein interactions and enzyme-substrate interactions.
Medicinal Chemistry: Employed in the development of peptide-based drugs and therapeutic agents.
Industrial Applications: Utilized in the production of peptides for various industrial applications, including enzyme inhibitors and diagnostic tools.
Mechanism of Action
The mechanism of action of Fmoc-L-beta-Ala-Ile-OH primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further coupling reactions to form peptide bonds .
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-alanine: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-L-isoleucine: Similar to Fmoc-L-beta-Ala-Ile-OH but without the beta-alanine component.
Uniqueness
This compound is unique due to the presence of both beta-alanine and isoleucine, providing distinct properties in peptide synthesis. Its dual amino acid composition allows for the synthesis of peptides with specific sequences and properties .
Properties
Molecular Formula |
C24H28N2O5 |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]-3-methylpentanoic acid |
InChI |
InChI=1S/C24H28N2O5/c1-3-15(2)22(23(28)29)26-21(27)12-13-25-24(30)31-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20,22H,3,12-14H2,1-2H3,(H,25,30)(H,26,27)(H,28,29) |
InChI Key |
XXMFLBQJPKKFRT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-methyl-3-[(piperazin-1-yl)methyl]benzamidedihydrochloride](/img/structure/B13617227.png)

